molecular formula C11H14BrN B1335598 1-(3-Bromophenyl)piperidine CAS No. 84964-24-9

1-(3-Bromophenyl)piperidine

Cat. No. B1335598
CAS RN: 84964-24-9
M. Wt: 240.14 g/mol
InChI Key: PMTXPOLLPCSCBE-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)piperidine is a chemical compound that is part of the piperidine family, characterized by the presence of a bromine atom on the phenyl ring at the 3-position. This structural feature is significant as it can influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the preparation of a Schiff base containing the piperidine moiety is described where 2-(piperidin-1-yl)ethanamine is reacted with 3-bromobenzaldehyde under reflux conditions to yield N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine . Additionally, multicomponent reactions catalyzed by bromodimethylsulfonium bromide (BDMS) have been utilized to convert 1,3-dicarbonyl compounds into highly functionalized piperidines, demonstrating the versatility of piperidine synthesis .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques. For example, X-ray diffraction studies have determined the absolute configuration of related piperidine compounds, providing insights into their three-dimensional arrangement . Furthermore, spectroscopic analyses, including FT-IR, FT-Raman, NMR, and UV, have been employed to characterize the molecular and vibrational structure of compounds such as 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid, which shares a similar brominated phenyl motif .

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions. The enantiomeric resolution of piperidine stereoisomers has been achieved using a Chiralpak IA column, indicating the potential for chiral separation in complex matrices . The reactivity of piperidine compounds can also be modified by introducing different substituents, as demonstrated by the synthesis of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of a bromine atom on the phenyl ring can affect the compound's polarity, boiling point, and solubility. The chiral resolution of piperidine enantiomers suggests that these compounds can exist in different stereoisomeric forms, which may have distinct physical and chemical properties . Theoretical calculations, such as those performed for BEPA, can predict the stability and reactivity of the molecule, as well as provide information on hyperconjugative interactions and charge delocalization through NBO analysis .

Scientific Research Applications

In terms of specific applications, one area where piperidine derivatives (which would include “1-(3-Bromophenyl)piperidine”) have been studied is in the field of cancer research . Piperidine and its derivatives have shown therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . They have been observed to regulate several crucial signaling pathways essential for the establishment of cancers and lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Synthesis of Biologically Active Piperidines

    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Cancer Research

    • Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
    • Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .
  • Antiviral Applications

    • Piperidine derivatives have been studied for their potential antiviral properties . These compounds have shown promise in inhibiting the replication of certain viruses .
  • Antimalarial Applications

    • Some piperidine derivatives have been investigated for their antimalarial activity . They have shown potential in inhibiting the growth of malaria parasites .
  • Antihypertensive Applications

    • Piperidine derivatives have been used in the development of antihypertensive drugs . These compounds can help in managing high blood pressure .
  • Analgesic Applications

    • Piperidine is a key structure in many analgesic drugs . These drugs help in relieving pain .
  • Anti-inflammatory Applications

    • Piperidine derivatives have shown potential in the treatment of inflammatory conditions . They can help in reducing inflammation and swelling .
  • Anti-Alzheimer Applications

    • Some piperidine derivatives have been studied for their potential use in the treatment of Alzheimer’s disease . They have shown promise in inhibiting the progression of this disease .
  • Antipsychotic Applications

    • Piperidine derivatives have been used in the development of antipsychotic drugs . These drugs can help in managing symptoms of various psychiatric disorders .

Safety And Hazards

1-(3-Bromophenyl)piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this chemical .

Future Directions

Piperidines, including 1-(3-Bromophenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(3-bromophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTXPOLLPCSCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406902
Record name 1-(3-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)piperidine

CAS RN

84964-24-9
Record name 1-(3-bromophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Meini, F Gado, LA Stevenson, M Digiacomo… - European Journal of …, 2020 - Elsevier
Allosteric modulation of the CB1Rs could represent an alternative strategy for the treatment of diseases in which these receptors are involved, without the undesirable effects associated …
Number of citations: 2 www.sciencedirect.com

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